
2-(1H-Pyrazol-1-yl)quinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-Pyrazol-1-yl)quinolin-8-ol is a useful research compound. Its molecular formula is C12H9N3O and its molecular weight is 211.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Questions
Q. What are the common synthetic routes for 2-(1H-Pyrazol-1-yl)quinolin-8-ol in laboratory settings?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, quinolin-8-ol derivatives can react with pyrazole precursors under reflux conditions using potassium carbonate as a base in polar aprotic solvents like DMF. Purification often employs column chromatography or crystallization, with structural validation via NMR and mass spectrometry .
Q. How is X-ray crystallography employed to determine the molecular structure of this compound?
Single crystals are grown via slow evaporation or diffusion methods. Data collection uses a diffractometer (e.g., Bruker SMART CCD), and structure refinement is performed using SHELXL. Key parameters include space group determination (e.g., triclinic P1), disorder modeling for solvent molecules, and validation with R-factors (e.g., R1 < 0.05 for high-resolution data) .
Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?
¹H/¹³C NMR confirms substituent positions and tautomeric forms, while IR identifies functional groups (e.g., O–H stretch at ~3200 cm⁻¹). Mass spectrometry (ESI-TOF) verifies molecular weight, and HPLC ensures purity (>95%). For metal complexes, ¹¹⁹Sn Mössbauer spectroscopy elucidates coordination geometry .
Intermediate Questions
Q. What strategies enhance solubility and bioavailability for pharmacological studies?
Derivatization of the quinoline core with hydrophilic groups (e.g., –OH, –NH₂) or formulation as water-soluble salts (e.g., hydrochloride) improves solubility. Nanoencapsulation using liposomes or PEGylation further enhances bioavailability .
Q. How do structural modifications influence biological activity?
Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., –Cl) at the quinoline C-5 position enhance antimicrobial potency, while pyrazole N-substituents (e.g., methyl) improve kinase inhibition. Computational docking (e.g., AutoDock Vina) guides rational design .
Q. What are the key considerations in designing derivatives to modulate activity?
Substituent steric effects, electronic properties (Hammett constants), and bioisosteric replacements (e.g., replacing –O– with –NH–) are critical. In vitro assays (e.g., MIC for antimicrobials, IC₅₀ for enzymes) validate modifications .
Advanced Questions
Q. What challenges arise in optimizing pyrazole-substituent reactions?
Competing side reactions (e.g., over-alkylation) require precise stoichiometry and temperature control (60–80°C). Catalysts like Pd(PPh₃)₄ improve coupling efficiency for Suzuki-Miyaura reactions. Reaction progress is monitored via TLC and in situ IR .
Q. How do tautomeric forms influence reactivity and bioactivity?
The pyrazole ring exhibits prototropic tautomerism, affecting hydrogen-bonding interactions. NMR titration experiments (e.g., in DMSO-d₆) and DFT calculations (B3LYP/6-311+G*) map tautomeric equilibria, which impact binding to targets like DNA gyrase .
Q. How do disorder and solvent molecules affect crystallographic refinement?
SHELXL’s PART and SUMP commands model disordered solvent (e.g., toluene in ). Constraints (e.g., DFIX for bond lengths) and Hirshfeld surface analysis validate non-covalent interactions. High thermal motion regions are refined isotropically .
Q. How do computational methods predict therapeutic potential?
Molecular docking (e.g., Glide SP mode) screens against targets like TRK kinase (PDB: 6VSB). MD simulations (AMBER) assess binding stability, while QSAR models correlate logP with cytotoxicity (R² > 0.85). In vitro validation follows OECD guidelines .
Propriétés
Numéro CAS |
648896-32-6 |
---|---|
Formule moléculaire |
C12H9N3O |
Poids moléculaire |
211.22 g/mol |
Nom IUPAC |
2-pyrazol-1-ylquinolin-8-ol |
InChI |
InChI=1S/C12H9N3O/c16-10-4-1-3-9-5-6-11(14-12(9)10)15-8-2-7-13-15/h1-8,16H |
Clé InChI |
IBFDIWOPJRCTGB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)O)N=C(C=C2)N3C=CC=N3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.